![molecular formula C24H19FN2O3 B2850760 Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate CAS No. 1359393-46-6](/img/structure/B2850760.png)
Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate is a complex organic compound that features a bromine atom, a methylthio group, and a benzothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield a sulfoxide or sulfone, while substitution of the bromine atom could yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The synthesis of Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate involves several chemical reactions that modify the quinoline structure to enhance its biological properties. The compound is derived from various quinoline derivatives, which are known for their broad spectrum of pharmacological activities.
Synthetic Pathways
- Initial Synthesis : The compound can be synthesized through a multi-step process involving the reaction of substituted anilines with appropriate quinoline derivatives. The introduction of the benzyloxy group is crucial for enhancing solubility and biological activity.
- Yield and Purity : Reports indicate that yields can vary significantly depending on the specific synthetic route employed, with some methods achieving yields up to 62% .
Antibacterial Activity
This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.
Comparative Studies
In vitro studies have shown that this compound has comparable efficacy to established antibiotics like moxifloxacin, with minimal resistance development observed in bacterial cultures treated with it .
Anticancer Potential
Research indicates that this compound may also possess anticancer properties.
Cancer Cell Line Studies
Preliminary studies on various cancer cell lines suggest that the compound can inhibit cell proliferation and induce apoptosis. This effect is attributed to its ability to interfere with cell cycle regulation and promote oxidative stress within cancer cells .
Mechanistic Insights
The anticancer activity may be linked to its structural features that allow interaction with multiple cellular targets, leading to enhanced efficacy against tumor cells .
Broader Pharmacological Implications
This compound is part of a larger class of fluoroquinolones that have been modified to improve their pharmacokinetic profiles.
Potential for Hybridization
The ongoing research into hybrid molecules combining fluoroquinolone structures with other pharmacophores highlights the versatility of this compound in drug design. Such modifications aim to overcome antibiotic resistance and enhance therapeutic efficacy against various diseases .
Case Studies and Research Findings
Numerous studies have documented the effectiveness of this compound in clinical settings:
Wirkmechanismus
The mechanism of action of Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzamide
- 4-bromo-N-[2-(methylthio)phenyl]benzenesulfonamide
Uniqueness
Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Biologische Aktivität
Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate (hereafter referred to as "the compound") is a synthetic derivative of the quinoline class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H20FN3O3
- Molecular Weight : 393.41 g/mol
The presence of the benzyloxy group and the fluorine atom in the quinoline structure is believed to enhance its biological activity.
Overview
Research has demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains. A study published in MDPI highlighted its antibacterial efficacy against Gram-positive bacteria, showing promising results in inhibiting growth at low concentrations.
Data Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 7.1 µM | |
Escherichia coli | 6.5 µM | |
Penicillin-resistant S. aureus | 9.4 µM |
Case Studies
- Study on Staphylococcus aureus : The compound was tested against clinical isolates of Staphylococcus aureus, demonstrating a MIC comparable to standard antibiotics like kanamycin B and penicillin G. This suggests its potential use as an alternative treatment for resistant strains.
- E. coli Inhibition : Another study indicated that the compound effectively inhibited E. coli at concentrations similar to established antibiotics, suggesting broad-spectrum antibacterial potential.
The compound has also been investigated for its anticancer properties. It is believed to modulate protein kinase activities, which are crucial for cell proliferation and survival.
Data Table: Anticancer Efficacy
Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 (Breast cancer) | 15.5 | Protein kinase inhibition | |
HeLa (Cervical cancer) | 12.3 | Induction of apoptosis |
Case Studies
- MCF-7 Cell Line Study : In vitro studies showed that treatment with the compound resulted in reduced cell viability in MCF-7 cells, indicating its potential as a chemotherapeutic agent.
- HeLa Cells : The compound induced apoptosis in HeLa cells through a mechanism involving the modulation of apoptotic pathways, further supporting its role as an anticancer agent.
Data Table: MAO-B Inhibition Activity
Eigenschaften
IUPAC Name |
methyl 8-fluoro-4-(4-phenylmethoxyanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-29-24(28)22-14-21(19-8-5-9-20(25)23(19)27-22)26-17-10-12-18(13-11-17)30-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTDYWMLAPUCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2F)C(=C1)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.